Cas no 1342877-62-6 ((5-bromopyrimidin-2-yl)(cyclopropyl)methanamine)

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a brominated pyrimidine derivative featuring a cyclopropylmethanamine substituent. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The bromine atom at the 5-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The cyclopropyl group contributes to steric and electronic modulation, potentially improving metabolic stability and binding affinity in target applications. Its well-defined structure and high purity make it suitable for research in medicinal chemistry and drug discovery. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine structure
1342877-62-6 structure
Product Name:(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
CAS No:1342877-62-6
MF:C8H10BrN3
MW:228.08910036087
CID:5889832
PubChem ID:63320930
Update Time:2025-10-30

(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinemethanamine, 5-bromo-α-cyclopropyl-
    • (5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
    • EN300-1462277
    • 1342877-62-6
    • CS-0306470
    • AKOS012625157
    • Inchi: 1S/C8H10BrN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2
    • InChI Key: VKMVWTCBCHSHKY-UHFFFAOYSA-N
    • SMILES: C1(C(C2CC2)N)=NC=C(Br)C=N1

Computed Properties

  • Exact Mass: 227.00581g/mol
  • Monoisotopic Mass: 227.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Density: 1.645±0.06 g/cm3(Predicted)
  • Boiling Point: 290.7±20.0 °C(Predicted)
  • pka: 7.46±0.50(Predicted)

(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1462277-1.0g
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
1g
$0.0 2023-06-06
Enamine
EN300-1462277-50mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
50mg
$827.0 2023-09-29
Enamine
EN300-1462277-100mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
100mg
$867.0 2023-09-29
Enamine
EN300-1462277-250mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
250mg
$906.0 2023-09-29
Enamine
EN300-1462277-500mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
500mg
$946.0 2023-09-29
Enamine
EN300-1462277-1000mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
1000mg
$986.0 2023-09-29
Enamine
EN300-1462277-2500mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
2500mg
$1931.0 2023-09-29
Enamine
EN300-1462277-5000mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
5000mg
$2858.0 2023-09-29
Enamine
EN300-1462277-10000mg
(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine
1342877-62-6
10000mg
$4236.0 2023-09-29

Additional information on (5-bromopyrimidin-2-yl)(cyclopropyl)methanamine

Comprehensive Overview of (5-bromopyrimidin-2-yl)(cyclopropyl)methanamine (CAS No. 1342877-62-6)

(5-bromopyrimidin-2-yl)(cyclopropyl)methanamine, with the CAS number 1342877-62-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds widely utilized in drug discovery and material science. The presence of both a bromine substituent and a cyclopropyl moiety in its structure makes it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications as a kinase inhibitor precursor or a ligand in catalytic reactions.

In recent years, the demand for high-purity pyrimidine derivatives like 1342877-62-6 has surged due to their role in developing targeted therapies for diseases such as cancer and autoimmune disorders. The compound's 5-bromopyrimidin-2-yl group is a critical pharmacophore, often exploited in structure-activity relationship (SAR) studies. Meanwhile, the cyclopropylmethanamine fragment enhances metabolic stability, a hot topic in drug optimization discussions. These attributes align with trending searches in AI-driven drug design and fragment-based drug discovery (FBDD).

From a synthetic chemistry perspective, CAS 1342877-62-6 serves as a key building block for constructing complex molecules. Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is frequently highlighted in academic publications. This aligns with the growing interest in green chemistry and atom-economical processes, as users increasingly search for sustainable synthetic routes. The compound's bromine atom offers a handle for further functionalization, making it invaluable in late-stage diversification strategies.

The physicochemical properties of (5-bromopyrimidin-2-yl)(cyclopropyl)methanamine also merit discussion. With a molecular weight of 227.09 g/mol and moderate lipophilicity (predicted LogP ~1.8), it exhibits favorable drug-like properties—a recurring theme in medicinal chemistry forums. Its stability under physiological conditions makes it suitable for in vitro assays, a feature often queried in pharmacokinetic modeling searches. These characteristics position it as a promising candidate for hit-to-lead optimization pipelines.

Market trends indicate rising inquiries about custom synthesis of 1342877-62-6, particularly from contract research organizations (CROs) and academic labs. This correlates with the broader shift toward specialty chemicals in life sciences. Notably, the compound's patent landscape remains dynamic, with recent filings exploring its use in allosteric modulators—a trending subtopic in GPCR research. Such applications resonate with frequent search queries about novel therapeutic targets.

In analytical chemistry, CAS 1342877-62-6 requires precise characterization via HPLC-MS and NMR spectroscopy, techniques commonly searched alongside compound validation. Its distinct 1H-NMR signature (e.g., cyclopropyl protons at δ 0.5–1.0 ppm) aids in quality control—a critical concern for GMP-compliant manufacturing. These technical aspects address frequent questions about batch-to-batch reproducibility in online chemistry communities.

Looking ahead, (5-bromopyrimidin-2-yl)(cyclopropyl)methanamine is poised to play a pivotal role in precision medicine advancements. Its structural features align with emerging interests in covalent inhibitors and PROTAC degraders—topics dominating recent scientific literature searches. As AI-assisted molecular design gains traction, compounds like 1342877-62-6 will likely see expanded utility in virtual screening libraries, answering the growing demand for diverse chemical space exploration.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd